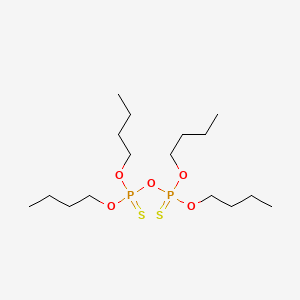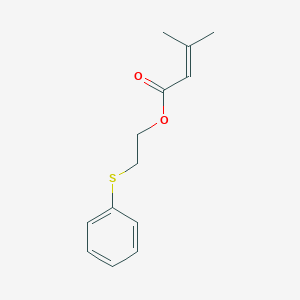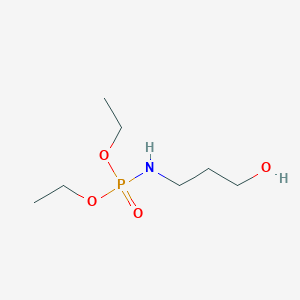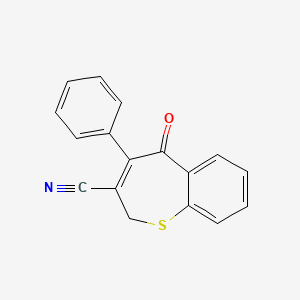![molecular formula C18H26Cl2O5 B14615472 2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate CAS No. 59577-74-1](/img/structure/B14615472.png)
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate is a chemical compound belonging to the family of 2,4-dichlorophenoxyacetic acid compounds. It is a broad-spectrum herbicide used to control broad-leaved weeds in various settings, including agricultural fields, residential lawns, and aquatic areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-[(heptyloxy)methoxy]ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize yield. The product is then purified through distillation or crystallization to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-[(heptyloxy)methoxy]ethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Employed as a herbicide in agriculture and horticulture to control broad-leaved weeds.
Mecanismo De Acción
The compound exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes of plants, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenoxybutyric acid: Another herbicide with similar properties but different alkyl chain length.
2,4-Dichlorophenoxypropionic acid: Similar herbicide with a propionic acid moiety instead of acetic acid.
Uniqueness
2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate is unique due to its heptyloxy group, which imparts different physicochemical properties compared to its analogs. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
59577-74-1 |
|---|---|
Fórmula molecular |
C18H26Cl2O5 |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
2-(heptoxymethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C18H26Cl2O5/c1-2-3-4-5-6-9-22-14-23-10-11-24-18(21)13-25-17-8-7-15(19)12-16(17)20/h7-8,12H,2-6,9-11,13-14H2,1H3 |
Clave InChI |
FZRAQFPVOBFYAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


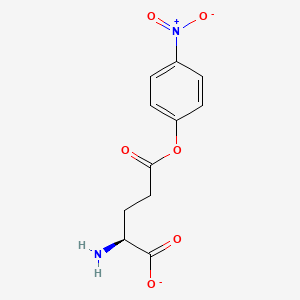
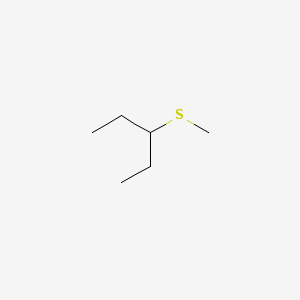
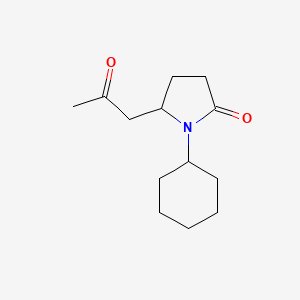
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

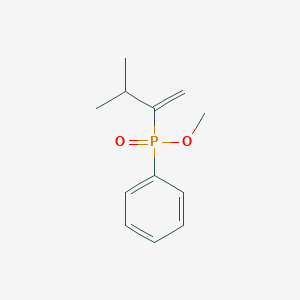
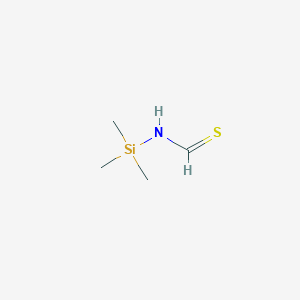
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
